(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 906528-67-4
VCID: VC6889991
InChI: InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
SMILES: CC(C1=CC(=C(C=C1)OC)OC)N.Cl
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69

(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride

CAS No.: 906528-67-4

Cat. No.: VC6889991

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69

* For research use only. Not for human or veterinary use.

(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride - 906528-67-4

Specification

CAS No. 906528-67-4
Molecular Formula C10H16ClNO2
Molecular Weight 217.69
IUPAC Name (1S)-1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
Standard InChI Key PQHFDOBOSKIMTO-FJXQXJEOSA-N
SMILES CC(C1=CC(=C(C=C1)OC)OC)N.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The systematic IUPAC name (S)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride denotes its chiral center at the first carbon of the ethylamine chain, with absolute configuration S . The phenyl ring is substituted at positions 3 and 4 with methoxy groups (-OCH₃), enhancing electron-donating effects and influencing intermolecular interactions . The hydrochloride salt form improves stability and solubility in polar solvents .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number906528-67-4
Molecular FormulaC₁₀H₁₆ClNO₂
Molecular Weight217.69 g/mol
IUPAC Name(S)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride
SMILES NotationCC@@HN.Cl

Stereochemical Considerations

The 1S configuration confers enantiomeric specificity, critical for interactions with biological targets such as neurotransmitter receptors. Computational models (e.g., PubChem’s 3D conformer) reveal a dihedral angle of 112° between the phenyl ring and ethylamine chain, optimizing spatial compatibility with binding pockets .

Synthesis and Characterization

Synthetic Pathways

Industrial synthesis typically employs asymmetric reductive amination of 3,4-dimethoxyacetophenone using chiral catalysts like Ru-BINAP complexes, achieving enantiomeric excess (ee) >98%. Alternative routes include:

  • Chiral resolution of racemic mixtures via diastereomeric salt formation with tartaric acid derivatives .

  • Enzymatic kinetic resolution using lipases to selectively acylate the R-enantiomer, leaving the desired S-form unreacted.

Reaction yields vary from 65–85%, depending on purification methods such as recrystallization from ethanol-diethyl ether mixtures .

Analytical Characterization

  • Spectroscopy:

    • ¹H NMR (400 MHz, D₂O): δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.68 (d, J=8.4 Hz, 1H, ArH), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.42 (q, J=6.8 Hz, 1H, CH), 1.39 (d, J=6.8 Hz, 3H, CH₃) .

    • IR (KBr): 3420 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy) .

  • Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥95% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits high aqueous solubility (23 mg/mL at 20°C) due to its ionic hydrochloride form . It is hygroscopic, requiring storage at 0–8°C under inert atmosphere to prevent decomposition . The methoxy groups increase lipophilicity (logP ≈ 1.8), favoring blood-brain barrier permeability.

Thermal Behavior

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 178°C, corresponding to the melting point . Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with 5% mass loss due to residual solvent .

Biological Activity and Applications

Preclinical Research Findings

  • Antidepressant Effects: Rodent models demonstrate reduced immobility time in forced-swim tests at 10 mg/kg (i.p.), comparable to fluoxetine.

  • Neuroprotection: At 50 μM, the compound reduces glutamate-induced apoptosis in SH-SY5Y cells by 40% via Bcl-2 upregulation.

Comparison with Structural Analogs

Table 2: Analogous Methoxy-Substituted Amines

CompoundStructural VariationBiological Activity
3,4-DimethoxyphenethylamineEthylamine chainMood modulation
4-MethoxyphenethylamineSingle methoxy groupWeak MAO inhibition
2-(3,4-Dimethoxyphenyl)ethanamineEthyl chain positional isomerAntidepressant candidate

The 1S configuration and hydrochloride salt distinguish the subject compound through enhanced receptor selectivity and pharmacokinetics.

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